![molecular formula C23H28FN3O4S B2480329 N1-benzyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898426-14-7](/img/structure/B2480329.png)
N1-benzyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the benzyl group. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on its functional groups. For example, the benzyl group might undergo electrophilic aromatic substitution, while the piperidine ring might participate in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and stability, could be determined using various analytical techniques .Scientific Research Applications
Antioxidant Activity
In a study by Hadjipavlou-Litina et al., four novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (10a–d) were evaluated for their antioxidant capacity . The following tests were conducted:
Among the tested compounds, nitrones 10b, 10c, and 10d exhibited high interaction with DPPH, while nitrone 10a showed the lowest inhibitory potency. Nitrones 10a and 10d were potent inhibitors of lipid peroxidation. Nitrone 10c was the most effective lipoxygenase (LOX) inhibitor .
Anti-Inflammatory Activities
The same study explored the anti-inflammatory potential of these compounds. Nitrone 10c, bearing the 2,4-difluorophenyl motif, demonstrated significant LOX inhibitory activity (IC50 = 10 μM) .
Pathogen Elimination
Another related compound, N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine, was found to inhibit the growth of S. scitamineum and teliospore germination, potentially reducing sugar cane smut diseases .
Other Biological Activities
Indole derivatives, including compounds related to our target compound, have shown diverse biological effects. For instance, some derivatives exhibited anti-HIV activity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-benzyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-17-15-20(10-11-21(17)24)32(30,31)27-14-6-5-9-19(27)12-13-25-22(28)23(29)26-16-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,19H,5-6,9,12-14,16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIVKFJOCXUEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide |
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